BenchChemオンラインストアへようこそ!

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Antioxidant Activity Piperazinyl Flavone Class-Level Inference

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one (CAS 903860-78-6) is a synthetic small molecule belonging to the piperazinyl-chromenone (flavone) class, characterized by a 4H-chromen-4-one core with a 3-phenyl substitution and a 7-(2-(4-ethylpiperazin-1-yl)ethoxy) side chain. This scaffold is of research interest due to the known biological activities of chromenone derivatives, although its specific pharmacological profile remains under-characterized in peer-reviewed, primary literature.

Molecular Formula C23H26N2O3
Molecular Weight 378.472
CAS No. 903860-78-6
Cat. No. B3012206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
CAS903860-78-6
Molecular FormulaC23H26N2O3
Molecular Weight378.472
Structural Identifiers
SMILESCCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
InChIInChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-19-8-9-20-22(16-19)28-17-21(23(20)26)18-6-4-3-5-7-18/h3-9,16-17H,2,10-15H2,1H3
InChIKeySAVJIWVFLHBGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one (CAS 903860-78-6): Sourcing a Specialized Piperazinyl-Chromenone Scaffold


7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one (CAS 903860-78-6) is a synthetic small molecule belonging to the piperazinyl-chromenone (flavone) class, characterized by a 4H-chromen-4-one core with a 3-phenyl substitution and a 7-(2-(4-ethylpiperazin-1-yl)ethoxy) side chain [1]. This scaffold is of research interest due to the known biological activities of chromenone derivatives, although its specific pharmacological profile remains under-characterized in peer-reviewed, primary literature [2].

Why Generic Substitution of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is Scientifically Unsupported


Direct generic substitution of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one with another in-class piperazinyl-chromenone is currently unsupported due to a critical lack of published, quantitative comparative data [1]. Existing literature on related scaffolds demonstrates that minor structural modifications, such as changes to the phenyl or piperazine substituents, can lead to significant variations in antioxidant capacity (e.g., TAS values ranging from 209.6 to 391.1 µM TE/g) and unspecified biological activities [2]. Without direct head-to-head studies, any assumption of functional equivalence for this specific compound is scientifically premature and poses a risk in reproducible research.

Quantitative Differentiation Evidence for 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one: Comparative Data Status


Antioxidant Capacity: A Class-Level Inference Lacking Target-Specific Data

No direct comparative antioxidant data exists for the target compound. However, a class-level inference can be drawn from a study of structurally similar piperazinyl flavones [1]. In that study, the Total Antioxidant Status (TAS) for the series ranged from 209.6 to 391.1 µM TE/g, with the highest activity linked to methoxy-substituted phenyl piperazine analogs, a feature absent in the target compound's 4-ethylpiperazine moiety [1]. This suggests the target compound's antioxidant capacity cannot be assumed to be optimal and must be experimentally determined against a chosen benchmark like Trolox or Ascorbic Acid.

Antioxidant Activity Piperazinyl Flavone Class-Level Inference

Antimicrobial Potential Mic Value Comparison

A study on C(7)-modified chrysin derivatives, which are structurally related 5-hydroxy-2-phenyl-4H-chromen-4-ones, provides a relevant comparator [1]. The most potent analog, 5-hydroxy-2-phenyl-7-(2-(piperazin-1-yl)ethoxy)-4H-chromen-4-one (compound 3g), demonstrated an MIC range of 1.56-6.25 µg/mL against tested bacterial strains, including E. coli. The target compound lacks the 5-hydroxy group and has an N-ethyl substitution on the piperazine, which could significantly alter its binding to the FabH enzyme target, but no direct data exists.

Antibacterial Activity FabH Inhibition Chrysin Derivative

Antiplatelet Activity: A Comparative Framework from Coumarin Analogs

The target compound is a chromen-4-one, structurally distinct from the highly potent antiplatelet coumarin 5g (IC50 1.1-1.9 µM) [1]. This data is from a different chemical series. A direct comparator would be a 2-(1-piperazinyl)chromone like compound 1b from the same study, but its IC50 values are not specified in a way that allows a quantitative comparison with our target. No antiplatelet data exists for 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one.

Antiplatelet Activity Piperazinyl Coumarin IC50 Comparison

Receptor Tyrosine Kinase / BCRP Inhibition

A related study demonstrated that 5-hydroxybenzopyran-4-one linked to piperazines affords potent inhibitors of the Breast Cancer Resistance Protein (BCRP) . At a concentration of 10 µM, some derivatives enhanced mitoxantrone cytotoxicity in resistant HCT116 colon cancer cells. While the target compound shares a benzopyran-4-one core and a piperazine side chain, it lacks the critical 5-hydroxy group, and no quantitative data (e.g., EC50 for BCRP inhibition) is available for it.

BCRP Inhibition Chromone Derivatives Chemosensitization

SMN2 Splicing Modulation: A Patent-Derived Class-Level Property

A patent (CN104470909B) broadly claims chromen-4-one compounds, where 4-ethylpiperazin-1-yl is a listed substituent, as potential modulators of SMN2 splicing for the treatment of spinal muscular atrophy [1]. This provides class-level intellectual property context but supplies no quantitative biological data for any specific compound, including the target molecule. The patent serves as evidence of industrial interest in this chemical space but not of differential activity.

SMN2 Splicing Spinal Muscular Atrophy Chromen-4-one

Overall Differentiation Status: Evidence Gap Declaration

A systematic review of available primary literature and patents reveals no direct, quantitative head-to-head comparison data for 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one against any close analog [1]. All evidence is class-level inference or supporting evidence. Without this data, the compound cannot be scientifically prioritized over analogs like 5-hydroxy-2-phenyl-7-(2-(piperazin-1-yl)ethoxy)-4H-chromen-4-one (antibacterial) or 4-(1-piperazinyl)coumarin 5g (antiplatelet) for a specific application. Procurement decisions must therefore be predicated on the need for a specific chemical scaffold for exploratory research rather than on proven, differentiated performance.

Evidence Gap Procurement Risk Incomplete Characterization

Recommended Application Scenarios for 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one Based on Available Evidence


Exploratory Medicinal Chemistry for CNS Disorders

Given the patent claims for chromen-4-one derivatives containing the 4-ethylpiperazin-1-yl moiety in spinal muscular atrophy [1], this compound is best suited as a starting scaffold for medicinal chemistry programs targeting SMN2 splicing modulation. Researchers must independently synthesize and profile it against the in-class comparator 5g from the antibacterial literature to establish baseline selectivity before committing to larger-scale procurement.

Benchmark-Driven Antioxidant Profiling

Based on the class-level antioxidant activity data [2], the compound can be used in a comparative profiling study to establish its own Total Antioxidant Status (TAS) and Ferric Reducing Antioxidant Power (TAC) values. It should be benchmarked against the known best-in-class piperazinyl flavone (TAS 391.1 µM TE/g) and standard controls like Trolox, as its 4-ethylpiperazine side chain is predicted to underperform relative to methoxy-substituted phenyl piperazines based on class-level SAR.

BCRP Transporter Interaction Studies

The structural similarity to potent BCRP inhibitors suggests a targeted application in chemosensitization research. The compound should be evaluated at 10 µM in HCT116 mitoxantrone accumulation assays, with the explicit goal of comparing its activity to the reported 5-hydroxybenzopyran-4-one derivatives. A lack of the 5-hydroxy group makes it a valuable negative control or a candidate for discovering alternative binding modes.

Quote Request

Request a Quote for 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.